Catalog No.
M. Wt
119.37 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

119.37 g/mol



InChI Key





less than 1 mg/mL at 66° F (NTP, 1992)
0.07 M
In water, 7.95X10+3 mg/L at 25 °C
Highly soluble in water
One mL dissolves in about 200 mL water at 25 °C
Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils
Soluble in carbon disulfide
Miscible with alcohol, ether, benzene, carbon tetrachloride, fixed and volatile oils
7.95 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.8
(77°F): 0.5%


Trichloromethane; F 20; HCC 20; NSC 77361; R 20; R 20 (refrigerant); Trichloroform;

Canonical SMILES


Historical Use in Anesthesia

Chloroform was widely used as an anesthetic in the 19th and early 20th centuries . Its volatile nature allowed for easy inhalation by patients, and it offered a deeper level of unconsciousness compared to previous options like ether . However, concerns arose due to its potential for side effects, including liver damage and cardiac arrhythmias . Additionally, the discovery of safer and more controllable anesthetics like halothane led to the decline of chloroform use in surgery by the mid-20th century .

Current Research Applications

While no longer used clinically, chloroform finds limited application in specific scientific research settings. Here are some examples:

  • Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

    Chloroform acts as a common solvent in NMR due to its good solubility for various organic compounds and its lack of interference with the NMR signal . NMR spectroscopy is a crucial technique for characterizing the structure and composition of molecules, making chloroform a valuable tool in research across various disciplines like chemistry, biochemistry, and materials science.

  • Synthesis of Other Chemicals

    Chloroform serves as a starting material for the production of other chemicals with various applications. Notably, it is a precursor to chlorodifluoromethane (HCFC-22), which was previously used as a refrigerant but is being phased out due to environmental concerns .

  • Environmental Monitoring

    Chloroform is a known environmental contaminant, formed during water chlorination and industrial processes . Researchers use chloroform as a marker compound to assess environmental quality and investigate its potential health impact.

Physical Description

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant.
Colorless liquid with a pleasant odor.


Highly refractive, nonflammable, heavy, very volatile liquid
Clear, colorless liquid
Colorless, highly refractive, heavy volatile liquid.



Boiling Point

143 °F at 760 mm Hg (EPA, 1998)
61.1 °C
61.12 °C
62 °C

Flash Point

None (EPA, 1998)

Vapor Density

4.12 (EPA, 1998) (Relative to Air)
4.12 (Air = 1)
Relative vapor density (air = 1): 4.12


1.4832 at 68 °F (EPA, 1998)
1.4788 g/cu cm at 25 °C
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7


1.97 (LogP)
log Kow = 1.97


Pleasant, etheric, nonirritating
Pleasant odor
Odor threshold: 205-307 ppm
Characteristic odo

Melting Point

-82.3 °F (EPA, 1998)
-63.6 °C
-63.47 °C
-64 °C



GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Chloroform is a clear, colorless liquid. It has a pleasant, etheric odor and sweet taste. It is soluble in water. It is produced as a byproduct of chlorination of drinking water, municipal sewage and cooling water. It is a degradation product of trichloroethylenes in the air and is a component of auto exhaust. Chloroform is generated by some types of seaweed and algae in the ocean. USE: Chloroform is an important commercial chemical. Chloroform's main uses are in the production of liquid refrigerant and PTFE plastics. It is used as a solvent, chemical intermediate, dry cleaning agent, fumigant ingredient and in synthetic rubber production. In the past, chloroform was used as an anesthetic. EXPOSURE: Workers who produce or use chloroform may breathe in vapors or have direct skin contact. The general population may be exposed to vapors of chloroform around chemically treateded swimming pools, or taking baths or showers in water that has been chlorinated. Exposure to chloroform can be from consumption of food and chlorinated drinking water. If chloroform is released to the environment, it may be broken down slowly in air by reaction with hydroxyl radicals. It is not broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily to moderately through soil. It is not expected to be broken down by microorganisms. Chloroform does not build up in fish. RISK: Harmful effects of the central nervous system, liver, and kidneys can occur after breathing in air or drinking liquids containing high concentrations of chloroform. Fatigue, dizziness, headache, and loss of consciousness (anesthesia) occurs in humans exposed to high air levels. Anesthetic levels have been associated with immediate death due to cardiac effects (ventricular fibrillation) and delayed death due to liver damage. Liver damage, nausea, vomiting, mental dullness, decreased energy, and mild liver toxicity have been reported in workers exposed to low-to-moderate air levels. Skin contact with large amounts can cause sores. An increased risk of spontaneous abortion was reported in pregnancy women exposed to chloroform at work, but these women were also exposed to several other solvents so it is not clear if chloroform exposure contributed to increased risk. There is limited evidence of decreased intrauterine growth, spontaneous abortion, and birth defects in humans when pregnant women drank chlorinated water containing chloroform (and other chemicals). In laboratory animals, decreased fertility, abortion, and delayed fetal development have been reported following exposure to moderate to high levels of chloroform before and/or during pregnancy. Birth defects were not observed. There is a potential increase in cancer, particularly bladder cancer, with consumption of chlorinated water, which contains chloroform (and many other chemicals). Liver and kidney tumors were increased in laboratory animals following lifetime oral exposure to chloroform.The International Agency for Research on Cancer program has determined that chloroform is possibly carcinogenic to humans based on inadequate evidence of carcinogenicity in humans but sufficient evidence in laboratory animals. The U.S. National Toxicology Program 14th Report on Carcinogens determined that chloroform is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in laboratory animals. he U.S. EPA IRIS program determined that chloroform is likely to be carcinogenic to humans by all routes of exposure under high-exposure conditions, but not low-exposure conditions, based on inadequate evidence in humans and adequate evidence in laboratory animals. (SRC)

Therapeutic Uses

MEDICATION (VET): As inhalation anesthetic in horses & now rarely in cattle, sheep, cats or dogs because of dangerous complications & superior alternatives; internally, well dilute in intestinal colic & flatulence; in expectorants, & less commonly as anthelmintic (swine, dogs) ... . /Former use/
MEDICATION (VET): Used/ externally, as liniment-type counterirritant for relief of deep seated pain, to expel screwworm larvae from wounds, as skin cleanser (fat solvent), & as skin coolant & local anesthetic due to its evaporation. ... Internally, it is given in various mixt well dilute to avoid gastric irritation ... . /Former use/
Has been used as an anesthetic and in pharmaceutical preparations.
Chloroform was used chiefly as an anesthetic and in pharmaceutical preparation immediately prior to World War II. However, these uses have been banned.


Chloroform is a colorless, volatile, liquid derivative of trichloromethane with an ether-like odor. Formerly used as an inhaled anesthetic during surgery, the primary use of chloroform today is in industry, where it is used as a solvent and in the production of the refrigerant freon. Acute chloroform toxicity results in impaired liver function, cardiac arrhythmia, nausea and central nervous system dysfunction. As a byproduct of water chlorination, chloroform may be present in small amounts in chlorinated water. (NCI04)

MeSH Pharmacological Classification


ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AB - Halogenated hydrocarbons
N01AB02 - Chloroform

Mechanism of Action

The feasibility of an oxygen-independent mechanism of chloroform bioactivation was indicated by the covalent binding to lipid and protein occurring in anaerobic incubations of chloroform and microsomes in the presence of NADPH. Under these conditions, the loss of cytochrome p450 and the inhibition of related mono-oxygenases were also observed. The chloroform anoxic biotransformation was negligible in uninduced microsomes and seemed to be catalyzed mainly by phenobarbital-inducible p450 isozymes. Biotransformation could also be supported by NADH as the source of reducing equivalents. Anaerobic metabolism of chloroform led to decreased levels of the main phenobarbital-induced p450 isozymes even at low chloroform concentration, and did not affect benzo(a)pyrene hydroxylase activity. These effects were not decreased by thiolic compounds. The oxidation products of chloroform caused a general impairment of the monoxygenase system, probably related to the formation of protein aggregates with very high molecular weight. In the presence of physiological concentrations of GSH, the targets of aerobically-produced metabolite were lipids, and, to a smaller extent, p450. At low chloroform concentrations and/or in the presence of GSH, the most changes to microsomal structures seemed to be produced by the reductively-formed intermediates.

Vapor Pressure

100 mm Hg at 50.72 °F (EPA, 1998)
197.02 mmHg
197 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 212
160 mmHg


Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard


Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to Reagent grade chloroform of several brands was reported to contain detectable amounts of methylene chloride and other chloromethanes.
The following impurities have been detected in chloroform: bromochloromethane, bromodichloroethane, bromodichloromethane, carbon tetrachloride, dibromodichloroethane, dibromodichloromethane, 1,1-dichloroethane, 1,2-dichloroethane, vinylidene chloride, cis-1,2-dichloroethene, trans-1,2-dichloroethylene, dichloromethane, diethyl carbonate, ethyl benzene, 2-methoxy ethanol, nitromethane, pyridine, 1,1,2,2-tetrachloroethane, trichloroethylene, meta-xylene, ortho-xylene, and para-xylene.
n-Nitrosomorpholine was found in 4/10 batches of analytical grade chloroform, at levels of 2-376 ug/L.

Other CAS




Drug Warnings

An increased incidence of cardiac arrhythmias has been demonstrated during surgery in patients anesthetized with chloroform as compared with other anesthetic agents at vapor concentrations of 22,500 ppm.
Maternal Medication usually Compatible with Breast-Feeding: Chloroform: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

Biological Half Life

0.17 Days
After inhalation of approximately 5 mg (38)Cl-chloroform, about 80% of the chloroform was found to have been absorbed ... . Eight volunteers expired 18 to 67% of an oral dose of 500 mg (13)C-chloroform (in capsules of olive oil) unchanged; in two subjects, about half of the dose was eliminated in the expired air as (13)CO2. The decline in the concentration of chloroform in blood was described by a two-compartment model, with initial and second-phase half-lives of 14 and 90 min, respectively, averaged over four subjects.
In humans given a single oral dose of 0.5 g chloroform, about 50-52% of the dose was absorbed, and virtually all of the absorbed dose was metabolized to carbon dioxide. Blood levels peaked after 1.5 hr and declined in line with a two-compartment model with half-lives of 13 and 90 min, respectively ...

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Health Hazards -> Carcinogens

Methods of Manufacturing

From the addition of sulfuric acid to acetone and bleaching powder: 2CH3COCH3 + 6CaOCl2.H2O /yields/ 2CHCl3 + (CH3COO)2Ca + 2Ca(OH)2 + 3CaCl2 + 6H2O. May also be prepared by carefully controlled chlorination of methane ... .
... Prepared exclusively and on a massive scale by the chlorination of methane and/or monochloromethane.
(1) Reaction of chlorinated lime with acetone, acetaldehyde, or ethanol; (2) by-product from the chlorination of methane.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Methane, trichloro-: ACTIVE
Method of purification: Extraction with concentrated sulfuric acid and rectification.
Small quantities of ethyl alcohol stablilize chloroform during storage.
The most important reaction of trichloromethane is that with hydrogen fluoride in the presence of antimony pentahalides to give monochlorodifluoromethane (CFC 22), a precursor in the production of polytetrafluoroethylene (Teflon, Hostaflon, PTFE).
Pure chloroform is light sensitive and reagent grade chloroform usually conains 0.75% ethanol as stabilizer.

Analytic Laboratory Methods

Method: OSHA 05; Procedure: gas chromatography with flame ionization detector; Analyte: chloroform; Matrix: air; Detection Limit: 0.11 ppm.
Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: chloroform; Matrix: air; Detection Limit: 0.8 ug/sample.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: chloroform; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: chloroform; Matrix: municipal and industrial discharges; Detection Limit: 0.05 ug/L.
For more Analytic Laboratory Methods (Complete) data for Chloroform (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Headspace analysis of chloroform in blood uses gas chromatography and flame ionization detection. Retention time is 2.0 min. This method has a sensitivity of 0.1 mg/L. Normal plasma components do not interfere with the assay, but many other volatile organic cmpd are detected with this technique and may interfere.
Fish samples were analyzed for chloroform by gas chromatography. Detection limit is in 0.1-1.0 ppb range.
... Toxicological blood screening using a liquid chromatography-electrospray coupled tandem mass spectrometry method highlighted the presence of bamifylline and theophylline, two therapeutics of asthma. A screening method for volatile substances using a headspace-gas chromatography coupled with mass spectrometry method showed (i) the presence of chloroform in blood at a concentration subsequently estimated at 580 ug/L using an external calibration, and (ii) chloroform traces on a piece of a scarf brought by the patient and suspected to have been used to put her to sleep. ...

Storage Conditions

Keep in tightly closed containers; storage code: LI
Store in cool, dry, well-ventilated location. Separate from strong alkalis and strong mineral acids.
Glass containers should be dark green or amber. Technical-grade chloroform can be stored in lead-lined or mild steel containers of all-welded construction. When storage vessels are made of unlined steel, precautions are needed to prevent the entry of moisture.
Preserve ... at a temp not exceeding 30 °C.
For more Storage Conditions (Complete) data for Chloroform (6 total), please visit the HSDB record page.


One serious drug interaction involves sensitization of myocardium to catecholamines by ... halogenated hydrocarbon anesthetics (eg, chloroform ...) In presence of these anesthetics, admin of epinephrine, isoproterenol, or levarterenol markedly incr incidence of cardiac arrhythmias.
Effects /of chloroform/ on liver & kidneys are exaggerated by ... ingestion of alcoholic beverages.
... DDT & phenobarbitone potentiated chloroform-induced liver damage in rats...
Admin of Kepone (chlordecone) resulted in marked potentiation of chloroform induced hepatotoxicity whereas pretreatment with Mirex had no effect on liver injury.
For more Interactions (Complete) data for Chloroform (34 total), please visit the HSDB record page.

Stability Shelf Life

Decomposes at ordinary temp in sunlight in the absence of air, and in the dark in the presence of air.
Stable under recommended storage conditions. Contains the following stabilizer(s): 2-Methyl-2-butene (>=0.001 - <=0.015 %)


Modify: 2023-08-15

Role of Carnoy's solution as treatment adjunct in jaw lesions other than odontogenic keratocyst: a systematic review

B Lal, R D Kumar, R Alagarsamy, D Shanmuga Sundaram, O Bhutia, A Roychoudhury
PMID: 34272109   DOI: 10.1016/j.bjoms.2020.12.019


Carnoy's solution (CS) is routinely used as adjuvant therapy in the management of odontogenic keratocyst (OKC) and a few other benign lesions. The purpose of this study was to explore the evidence of its application and efficacy in benign lesions other than OKC. We have systematically reviewed published articles to identify the evidence of CS in benign jaw lesions other than OKC following the PRISMA guidelines. The search was conducted in PubMed, Google Scholar, Semantic Scholar, and Cochrane Library database, to find relevant articles from 1980 to March 2020. Finally, 39 studies were analysed in this review. It included studies where CS was used as an adjunct for the benign lesion of the jaw and followed for a minimum of 6 months. Thirty-nine studies with 11 different types of lesion were reported where CS was used as an adjuvant and application time was restricted to 3-5minutes. Recurrence were reported only in ameloblastoma cases [unicystic=10.98% (10/91), mixed=18.18% (26/143)]. Meta-analysis was not possible as all studies were non-controlled in nature. Based on the available data, there was no strong evidence for the use of CS as an adjuvant in the benign lesion of the jaw. Prospective and randomised control studies are recommended for the best stratification for the use of CS.

Chloroform extract and acetyl-11-keto-beta-boswellic acid from Boswellia dalzielii stem bark induce apoptosis and cell cycle blockage in AW8507 cells

Akinbobola Peace Otitoju, Ishaya Yohanna Longdet, Taiwo Emmanuel Alemika, Vikram Prakash Gota
PMID: 34368899   DOI: 10.1186/s43046-021-00075-3


Globally, head and neck cancer is the sixth most common cancer. Despite the advancement in treatment, drug resistance remains a major cause for setback. In an earlier work, the authors reported that Boswellia dalzielii (Hutch) stem bark exhibited dose-dependent cytotoxicity in head and neck cancer cells, AW8507. Therefore, the cell death induction effect of Boswellia dalzielii stem bark chloroform extract in head and neck cancer cell line, AW8507, and its derived constituent on cell cycle and apoptosis proteins was further investigated.
The cell death induction activity of the Boswellia dalzielii stem bark chloroform fraction (CLBD) in AW8507 was determined using Annexin V-FITC/PI staining in flow cytometry. High-performance liquid chromatography-mass spectrometry was employed for compounds analysis of the CLBD, and reverse virtual screening was used to identify the mechanism of action of the compound, acetyl-11-keto-beta-boswellic acid, that was elucidated in the Boswellia dalzielii chloroform fraction.
The data obtained showed that Boswellia dalzielii stem bark Chloroform extract increased the percentage of cells presenting for early apoptosis from 4.14 to 10.10% in AW8507 cells. High-performance liquid chromatography-mass spectrometry analysis of the chloroform fraction identified acetyl-11-keto-beta-boswellic acid. Reverse virtual screening on selected proteins showed that acetyl-11-keto-beta-boswellic acid is a multi-protein target compound. It binds preferably to phosphorylated-cyclin dependent kinase 1 (p-CDK1) (binding score = - 9.2 kcal/mol), blocking the activation of cyclin B-CDK1 needed for cell cycle progression at G2/M phase of the cell cycle. Acetyl-11-keto-beta-boswellic acid also binds more tightly with αβ tubulin (binding score = 8.9 kcal/mol) than with the standard drug, docetaxel (binding score = 8.3 kcal/mol).
The results obtained confirmed the culpability of Boswellia dalzielii-derived acetyl-11-keto-beta-boswellic acid in the obstruction of the cell cycle progression in head and neck cancer cell line, AW8507; and the induction of apoptosis earlier reported for Boswellia dalzielii (Hutch) stem bark. Additional in vitro and/or in vivo studies would be required to validate in silico observations.

Fixation Using Carnoy's Solution Enables Detection of More Lymph Nodes After Gastrectomy for Gastric Cancer

Sang Hyup Han, Jeong Hee Han, Sang Hak Han, Hae Sung Kim, Jin Won Lee
PMID: 34281858   DOI: 10.21873/anticanres.15191


To compare the number of lymph nodes (LNs) detected when using Carnoy's solution (CS) versus 10% neutral buffered formalin (NBF) to fix specimens after radical gastrectomy for gastric cancer.
LNs were routinely detected using NBF until 2020, since then, for the fixation procedure, residual fat was fixed in CS for 24 hours and dissected again for the detection of further LNs. Of 143 specimens, 117 were included in the NBF group and 26 in the CS group.
The mean numbers of LNs examined were 27.85±14.89 and 36.30±12.41 in the NBF and CS groups, respectively (p=0.008). The mean number of additional LNs detected using CS was 8.07±2.91, of which 0.38±1.02 were metastatic. Additional LNs were found in all patients of the CS group, and all were ≤3 mm. Of the 26 patients in the CS group, metastatic LNs were detected in four, disease in two of whom was up-staged.
CS is an appropriate alternative to NBF for the fixation of gastric cancer specimens, and more LNs were detected in the resected specimens fixed when using CS compared with NBF.

Chloroform-based liquid-liquid extraction and LC-MS/MS quantification of endocannabinoids, cortisol and progesterone in human hair

Luke J Ney, Kim L Felmingham, Raimondo Bruno, Allison Matthews, David S Nichols
PMID: 33957361   DOI: 10.1016/j.jpba.2021.114103


Understanding the role of endogenous cannabinoids (endocannabinoids) in disease is of increasing importance. However, tools to investigate endocannabinoid levels in humans are limited. In the current study, we report a simplified sample preparation method for quantifying endocannabinoids and steroid hormones in hair using liquid-liquid extraction combined with ultra performance liquid chromatography coupled to tandem mass spectrometry. The fully validated method is at least R
= 0.99 linear between 5 and 1,000 pg/mg for each analyte and the detection limits are at or below 0.50 pg/mg for cortisol, progesterone, oleoylethanolamide, and arachidonoyl ethanolamide, and 2.65 pg/mg for 2-arachidonoyl glycerol. Sequential extraction of hair samples revealed that multiple extractions may be required for quantitative recovery of steroids. However endogenous cannabinoids were efficiently recovered using a single sample extraction. The method was applied to a psychosocial stress study where participants provided samples of both hair and saliva. Endogenous hair arachidonoyl ethanolamide levels were negatively associated with resting, but not stressed, salivary cortisol levels in healthy participants. This simplified method enables the detailed study of hormonal and endocannabinoids in human hair with high sensitivity.

Lipid Isolation from Plants

Jesse D Bengtsson, James G Wallis, John Browse
PMID: 34047968   DOI: 10.1007/978-1-0716-1362-7_1


Analysis of plant lipids provides insights into a range of biological processes, from photosynthetic membrane function to oil seed engineering. Many lipid extraction protocols are tailored to fit a specific lipid class. Here we describe a procedure for extraction of glycerolipids from vegetative tissue. This procedure is designed for 1 gram of tissue per sample but maybe scaled for larger samples.

Convenient Preparation of

Hao Wang, Zeyu Xi, Shuai Huang, Rui Ding, Yang Gao, Yongguo Liu, Baoguo Sun, Hongyu Tian, Sen Liang
PMID: 33730490   DOI: 10.1021/acs.joc.0c02768


A convenient preparation method of
-acylbenzoxazines has been developed, in which phenols react with nitriles and dimethyl sulfoxide (DMSO) in the presence of a catalytic amount of (COCl)
in CH
CN or chloroform to afford the corresponding
-acylbenzoxazines in moderate-to-good yields. DMSO acts as a source of HCHO, which is generated in situ from the decomposition of a methoxydimethylsulfonium salt. A regeneration cycle of the methoxydimethylsulfonium salt is proposed, which is initiated by a catalytic amount of (COCl)

Electrochemical DNA Sensor Based on Poly(Azure A) Obtained from the Buffer Saturated with Chloroform

Anna Porfireva, Kseniya Plastinina, Vladimir Evtugyn, Yurii Kuzin, Gennady Evtugyn
PMID: 33922359   DOI: 10.3390/s21092949


Electropolymerized redox polymers offer broad opportunities in detection of biospecific interactions of DNA. In this work, Azure A was electrochemically polymerized by multiple cycling of the potential in phosphate buffer saturated with chloroform and applied for discrimination of the DNA damage. The influence of organic solvent on electrochemical properties of the coating was quantified and conditions for implementation of DNA in the growing polymer film were assessed using cyclic voltammetry, quartz crystal microbalance, and electrochemical impedance spectroscopy. As shown, both chloroform and DNA affected the morphology of the polymer surface and electropolymerization efficiency. The electrochemical DNA sensor developed made it possible to distinguish native and thermally and chemically damaged DNA by changes in the charge transfer resistance and capacitance.

The Effect of Blood Contained in the Samples on the Metabolomic Profile of Mouse Brain Tissue: A Study by NMR Spectroscopy

Anastasia Glinskikh, Olga Snytnikova, Ekaterina Zelentsova, Maria Borisova, Yuri Tsentalovich, Andrey Akulov
PMID: 34067246   DOI: 10.3390/molecules26113096


(1) Recently, metabolic profiling of the tissue in the native state or extracts of its metabolites has become increasingly important in the field of metabolomics. An important factor, in this case, is the presence of blood in a tissue sample, which can potentially lead to a change in the concentration of tissue metabolites and, as a result, distortion of experimental data and their interpretation. (2) In this paper, the metabolomic profiling based on NMR spectroscopy was performed to determine the effect of blood contained in the studied samples of brain tissue on their metabolomic profile. We used 13 male laboratory CD-1
IGS mice for this study. The animals were divided into two groups. The first group of animals (
= 7) was subjected to the perfusion procedure, and the second group of animals (
= 6) was not perfused. The brain tissues of the animals were homogenized, and the metabolite fraction was extracted with a water/methanol/chloroform solution. Samples were studied by high-frequency
H-NMR spectroscopy with subsequent statistical data analysis. The group comparison was performed with the use of the Student's test. We identified 36 metabolites in the brain tissue with the use of NMR spectroscopy. (3) For the major set of studied metabolites, no significant differences were found in the brain tissue metabolite concentrations in the native state and after the blood removal procedure. (4) Thus, it was shown that the presence of blood does not have a significant effect on the metabolomic profile of the brain in animals without pathologies.

An extract of Stephania hernandifolia, an ethnomedicinal plant, inhibits herpes simplex virus 1 entry

Joy Mondal, Ananya Das Mahapatra, Keshab C Mandal, Debprasad Chattopadhyay
PMID: 34041610   DOI: 10.1007/s00705-021-05093-z


Stephania hernandifolia (Nimukho), an ethnomedicinal herb from rural Bengal, has been used traditionally for the management of nerve, skin, urinary, and digestive ailments. Here, we attempted to confirm the antiviral potential of aqueous, methanol, and chloroform extracts of S. hernandifolia against herpes simplex virus type 1 (HSV-1), the causative agent of orolabial herpes in humans, and decipher its underlying mechanism of action. The bioactive extract was standardized and characterized by gas chromatography-mass spectroscopy, while cytotoxicity and antiviral activity were evaluated by MTT and plaque reduction assay, respectively. Two HSV strains, HSV-1F and the clinical isolate VU-09, were inhibited by the chloroform extract (CE) with a median effective concentration (EC
) of 4.32 and 4.50 µg/ml respectively, with a selectivity index (SI) of 11. Time-of-addition assays showed that pre-treatment of virus-infected cells with the CE and its removal before infection reduced the number of plaques without lasting toxicity to the cell, indicating that the CE affected the early stage in the viral life cycle. The number of plaques was also reduced by direct inactivation of virions and by the addition of CE for a short time following attachment of virions. These results together suggest that modification of either the virion surface or the cell surface by the CE inhibits virus entry into the host cell.

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